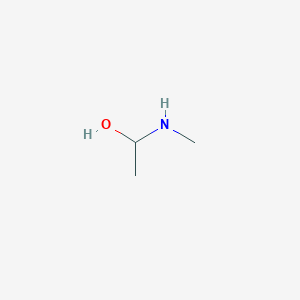
1-(Methylamino)ethanol
Cat. No. B8587365
M. Wt: 75.11 g/mol
InChI Key: FPDNKWSQWXOPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08207335B2
Procedure details


10.00 kg (73.42 mol) of 3,5-dimethylanisol (A) were dissolved in 35.0 L of dichloromethane. After cooling to −15±5° C. a solution of 17.46 kg (149.86 mol) of chlorosulphonic acid in 20.0 L dichloromethane was metered in and the mixture was stirred for approx. another 30 minutes at −15±5° C. Then the reaction mixture was metered into a solution of 15.0 kg sodium chloride in 85.0 L of water that had been cooled to −7±5° C., and diluted with 15.0 L of dichloromethane. The organic phase was separated off, diluted with 15.0 L of dichloromethane and washed with 30.0 L of sodium hydrogen carbonate solution (5%). After separation of the organic phase once again and dilution with 10 L of dichloromethane, a solution of 11.58 kg (154.20 mol) N-methylaminoethanol in 10.0 L of dichloromethane was slowly metered in at 10±5° C. After the reaction had ended 45.0 L of HCl (3%) and 5.0 L of water were added. The organic phase was separated off, diluted with 10.0 L dichloromethane and the solvent was totally eliminated from the product (C) in vacuo.











Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl[S:12]([OH:15])(=O)=[O:13].[Cl-].[Na+].[CH3:18][NH:19][CH:20](O)[CH3:21].Cl.[OH2:24]>ClCCl>[OH:24][CH2:21][CH2:20][N:19]([CH3:18])[S:12]([C:7]1[C:6]([CH3:8])=[CH:5][C:4]([O:9][CH3:10])=[CH:3][C:2]=1[CH3:1])(=[O:15])=[O:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
10 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)OC
|
|
Name
|
|
|
Quantity
|
35 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
17.46 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
20 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
15 kg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
11.58 kg
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
45 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
85 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Nine
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-7 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 15.0 L of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 30.0 L of sodium hydrogen carbonate solution (5%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the organic phase once again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slowly metered in at 10±5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 10.0 L dichloromethane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
